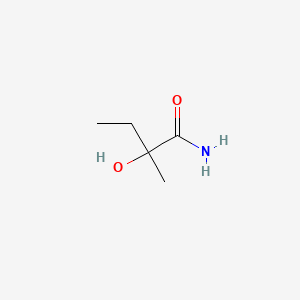

2-Hydroxy-2-methylbutanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-5(2,8)4(6)7/h8H,3H2,1-2H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPSBYAVFSKVKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282718 | |

| Record name | 2-hydroxy-2-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-12-5 | |

| Record name | NSC27582 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-2-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 2 Methylbutanamide and Its Analogues

Direct Synthetic Routes to 2-Hydroxy-2-methylbutanamide

Direct synthetic strategies to obtain this compound focus on creating the amide functionality from readily available starting materials. These methods can be broadly categorized into amidation reactions of carboxylic acid derivatives and the transformation of other functional groups into the desired amide.

Amidation Reactions from Related Precursors

A primary and straightforward approach to the synthesis of this compound is through the amidation of 2-hydroxy-2-methylbutanoic acid or its ester derivatives. This classic transformation in organic chemistry involves the reaction of the carboxylic acid or ester with ammonia (B1221849) or an ammonia equivalent. The direct amidation of the carboxylic acid often requires activation of the carboxyl group to facilitate the nucleophilic attack by ammonia. Common activating agents include carbodiimides or conversion of the carboxylic acid to a more reactive species like an acid chloride or anhydride.

Alternatively, the aminolysis of esters, such as methyl 2-hydroxy-2-methylbutanoate, provides a milder route to the desired amide. This reaction is typically carried out by treating the ester with aqueous or anhydrous ammonia. The reaction can be facilitated by the use of catalysts such as sodium methoxide (B1231860) or other bases.

A key precursor for 2-hydroxy-2-methylbutanoic acid and its subsequent amidation is 2-hydroxy-2-methylbutanenitrile (B16428). This cyanohydrin can be synthesized from the reaction of 2-butanone (B6335102) with a cyanide source, such as hydrogen cyanide or potassium cyanide. docbrown.infolibretexts.orgchemguide.co.uk The resulting 2-hydroxy-2-methylbutanenitrile can then be hydrolyzed under controlled acidic or basic conditions to yield this compound as an intermediate, which upon further hydrolysis, would lead to the corresponding carboxylic acid. google.com Careful control of the reaction conditions is necessary to isolate the amide without complete hydrolysis to the carboxylic acid.

| Precursor | Reagent(s) | Product | Notes |

| 2-Hydroxy-2-methylbutanoic acid | Ammonia, Activating Agent (e.g., DCC) | This compound | Activation of the carboxylic acid is typically required. |

| Methyl 2-hydroxy-2-methylbutanoate | Ammonia | This compound | Milder conditions compared to direct amidation of the acid. |

| 2-Hydroxy-2-methylbutanenitrile | Water, Acid or Base Catalyst | This compound | Intermediate in the hydrolysis to the carboxylic acid. |

Derivatization from Butanoic Acid Scaffolds

Another synthetic strategy involves the derivatization of butanoic acid or its derivatives. This approach builds the desired functionality onto a pre-existing four-carbon chain. For instance, 2-methylbutanoic acid can be halogenated at the alpha-position, followed by nucleophilic substitution with a hydroxide (B78521) ion to introduce the hydroxyl group. The resulting 2-hydroxy-2-methylbutanoic acid can then be subjected to amidation as described previously.

Enantioselective Synthesis of Chiral this compound

Due to the presence of a chiral center at the C2 position, this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure or enriched forms of this compound is of significant interest. Methodologies to achieve this include kinetic resolution of the racemic mixture and asymmetric catalytic approaches.

Kinetic Resolution Strategies for Racemic 2-Hydroxyamides

Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For racemic 2-hydroxyamides, lipase-catalyzed reactions have shown considerable promise. Lipases, a class of enzymes, can selectively acylate or deacylate one enantiomer of a racemic alcohol or amide, leaving the other enantiomer unreacted. nih.govntnu.nonih.gov

For example, the enzymatic resolution of racemic this compound can be achieved through enantioselective acylation using an acyl donor in the presence of a suitable lipase. This would result in the formation of an ester from one enantiomer, which can then be separated from the unreacted enantiomeric amide. The choice of lipase, solvent, and acyl donor is critical for achieving high enantioselectivity.

| Racemic Substrate | Chiral Catalyst/Reagent | Products | Principle |

| (±)-2-Hydroxy-2-methylbutanamide | Lipase, Acyl Donor | (R)- or (S)-2-Acyloxy-2-methylbutanamide + (S)- or (R)-2-Hydroxy-2-methylbutanamide | Enantioselective acylation |

| (±)-2-Acyloxy-2-methylbutanamide | Lipase, Water/Alcohol | (R)- or (S)-2-Hydroxy-2-methylbutanamide + (S)- or (R)-2-Acyloxy-2-methylbutanamide | Enantioselective hydrolysis/alcoholysis |

Asymmetric Catalytic Approaches

Asymmetric catalysis offers a more direct route to enantiomerically enriched products by creating the chiral center in a stereocontrolled manner. One such approach is the asymmetric hydroxylation of a suitable prochiral precursor. For instance, the enolate of 2-methylbutanamide (B7771968) can be subjected to asymmetric hydroxylation using a chiral oxidizing agent. researchgate.net This would introduce the hydroxyl group enantioselectively at the C2 position.

The Sharpless asymmetric dihydroxylation of an appropriate alkene precursor could also be a viable route. organic-chemistry.orgnih.govwikipedia.org This powerful method allows for the enantioselective synthesis of vicinal diols, which could then be further manipulated to yield the target chiral this compound.

Another strategy involves the stereoselective biocatalytic synthesis of the precursor, (S)-2-hydroxy-2-methylbutyric acid, using oxynitrilase catalysis with "thio-disguised" precursors. nih.gov The resulting chiral carboxylic acid can then be converted to the desired chiral amide.

Synthesis of Complex this compound Derivatives

The functional groups of this compound, namely the hydroxyl and amide moieties, provide handles for the synthesis of more complex derivatives. The hydroxyl group can undergo etherification, esterification, or oxidation, while the amide nitrogen can be further substituted.

For example, N-substituted derivatives of this compound can be prepared by reacting the corresponding 2-hydroxy-2-methylbutanoic acid or its activated form with a primary or secondary amine instead of ammonia. This allows for the introduction of a wide variety of substituents on the amide nitrogen.

Furthermore, the synthesis of N-hydroxybutanamide derivatives has been reported through a novel method involving the ring-opening of N-substituted succinimides. nih.govresearchgate.net This approach could potentially be adapted for the synthesis of N-hydroxy-2-hydroxy-2-methylbutanamide derivatives. The synthesis of heterocyclic compounds from this compound is also a possibility, where the bifunctional nature of the molecule can be exploited for cyclization reactions.

| Derivative Type | Synthetic Approach | Potential Starting Material |

| N-Alkyl/Aryl-2-hydroxy-2-methylbutanamides | Amidation with primary/secondary amines | 2-Hydroxy-2-methylbutanoic acid or its ester |

| O-Alkyl/Aryl-2-hydroxy-2-methylbutanamides | Etherification of the hydroxyl group | This compound |

| N-Hydroxy-2-hydroxy-2-methylbutanamides | Adaptation of succinimide (B58015) ring-opening | N-substituted succinimide derivative |

| Heterocyclic compounds | Intramolecular cyclization | Functionalized this compound |

Construction of N-Substituted Analogues

The development of N-substituted analogues of this compound is crucial for modifying its physicochemical properties and for creating new molecular entities. A significant challenge in the synthesis of these analogues is the direct substitution on the amide nitrogen, particularly in the presence of a tertiary hydroxyl group. However, recent advancements in synthetic chemistry offer effective methods for achieving this transformation.

One of the most promising methods for the direct amination of α-hydroxy amides is through a titanium tetrachloride (TiCl₄)-mediated reaction. nih.govnih.gov This approach facilitates the direct C-N bond formation at the α-position, effectively replacing the hydroxyl group with an amino moiety. nih.gov This method is notable for its operational simplicity, proceeding without the need for complex ligands or additives. nih.govnih.gov The reaction is versatile, accommodating a wide range of amines, including primary, secondary, and heterocyclic amines. nih.gov

The proposed mechanism for this transformation likely involves the formation of a carbocation at the α-position, facilitated by the Lewis acidity of TiCl₄, followed by a nucleophilic attack from the amine. nih.gov This methodology has been successfully applied to a variety of α-hydroxy amides, demonstrating its potential as a general route to α-amino amides. nih.gov For the synthesis of N-substituted analogues of this compound, this would involve a two-step process: first, the synthesis of the parent α-hydroxy amide, followed by the TiCl₄-mediated amination with the desired amine.

The scope of this reaction is broad, with various amines yielding moderate to high yields of the corresponding N-substituted products. The reaction conditions are typically mild, making it a favorable method for laboratory-scale synthesis. nih.gov

Below is an interactive data table summarizing the results of TiCl₄-mediated amination for a range of α-hydroxy amides with different amines, which could be extrapolated for the synthesis of this compound analogues.

| α-Hydroxy Amide Substrate | Amine | Product | Yield (%) |

|---|---|---|---|

| 2-Hydroxy-2-phenylacetamide | Allylamine | 2-(Allylamino)-2-phenylacetamide | 68 |

| 2-Hydroxy-2-phenylacetamide | Cyclohexylamine | 2-(Cyclohexylamino)-2-phenylacetamide | 76 |

| 2-Hydroxy-2-phenylacetamide | Benzylamine | 2-(Benzylamino)-2-phenylacetamide | 83 |

| 2-Hydroxy-2-phenylacetamide | Morpholine | 2-Morpholino-2-phenylacetamide | 85 |

| 2-Hydroxy-2-(thiophen-2-yl)acetamide | Morpholine | 2-Morpholino-2-(thiophen-2-yl)acetamide | 70 |

| 2-Hydroxy-2,2-diphenylacetamide | Aniline | 2-Anilino-2,2-diphenylacetamide | 72 |

The data in this table is based on the TiCl₄-mediated amination of various α-hydroxy amides and serves as a representative model for the potential synthesis of N-substituted this compound analogues. nih.govrug.nl

Integration into Polycyclic and Macrocyclic Architectures

The incorporation of the this compound motif into larger, more complex structures such as polycyclic and macrocyclic systems represents a significant synthetic challenge. While the literature does not extensively detail the use of this specific compound as a building block for such architectures, its bifunctional nature—possessing both a hydroxyl and an amide group—offers several plausible synthetic handles for cyclization reactions.

Macrocycles are cyclic molecules containing large rings, and their synthesis often relies on strategies that favor intramolecular reactions over intermolecular polymerization. nih.gov One potential approach for integrating this compound into a macrocyclic structure would be to first derivatize both the hydroxyl and the amide functionalities with reactive groups that can then undergo a ring-closing reaction.

For instance, the amide nitrogen could be functionalized with a long chain containing a terminal alkyne, and the hydroxyl group could be converted into a good leaving group or functionalized with a terminal azide. A subsequent intramolecular azide-alkyne cycloaddition (a "click" reaction) could then form the macrocycle. This type of reaction is known for its high efficiency and functional group tolerance.

Another strategy could involve a ring-closing metathesis (RCM) reaction. This would require the introduction of terminal alkene functionalities on both the N- and O- positions of the this compound core. Treatment with a suitable ruthenium catalyst could then facilitate the formation of a macrocyclic alkene.

The construction of polycyclic systems could be envisioned through intramolecular cyclization reactions of suitably substituted this compound derivatives. For example, if an N-aryl analogue of this compound is synthesized where the aryl group contains an ortho-ester or a similar reactive group, an intramolecular Friedel-Crafts-type reaction could potentially lead to the formation of a polycyclic lactam. ias.ac.in

A hypothetical reaction scheme for the macrocyclization of a this compound derivative is presented below.

| Starting Material | Reaction Type | Potential Product | Key Reagents |

|---|---|---|---|

| N-(alkenyl)-O-(alkenyl)-2-hydroxy-2-methylbutanamide derivative | Ring-Closing Metathesis (RCM) | Macrocyclic ether-amide | Grubbs' catalyst |

| N-(azidoalkyl)-2-hydroxy-2-methylbutanamide derivative with a terminal alkyne on the hydroxyl group | Intramolecular Azide-Alkyne Cycloaddition | Triazole-fused macrocycle | Copper(I) catalyst |

| N-(o-halophenyl)-2-hydroxy-2-methylbutanamide | Intramolecular Buchwald-Hartwig Amination | Dibenzoxazepine derivative | Palladium catalyst, phosphine (B1218219) ligand, base |

This table presents theoretical pathways for the integration of this compound into macrocyclic and polycyclic systems based on established synthetic methodologies.

It is important to note that these are proposed synthetic routes, and their feasibility would require experimental validation. The steric hindrance around the tertiary hydroxyl group and the potential for competing side reactions would need to be carefully considered in the design of any synthetic strategy.

Reaction Mechanisms and Chemical Transformations of 2 Hydroxy 2 Methylbutanamide Systems

Nucleophilic Acyl Substitution Pathways

The amide functionality in 2-Hydroxy-2-methylbutanamide is the focal point for nucleophilic acyl substitution reactions, such as hydrolysis. These reactions, which can be catalyzed by either acid or base, proceed through a multi-step mechanism. youtube.com Amides are generally the least reactive of the carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. chemistrysteps.com Consequently, forcing conditions like strong acids or bases and heat are often necessary to drive these transformations. youtube.com

Formation and Collapse of Tetrahedral Intermediates

A key feature of nucleophilic acyl substitution is the formation of a tetrahedral intermediate. chemistrysteps.com In the case of hydrolysis, a nucleophile (a water molecule in acidic conditions or a hydroxide (B78521) ion in basic conditions) attacks the electrophilic carbonyl carbon of the this compound. chemistrysteps.comkhanacademy.org This addition breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, resulting in a transient, high-energy tetrahedral intermediate. chemistrysteps.com

This intermediate is unstable and will collapse to reform a carbonyl group. khanacademy.org This reformation is accomplished by the expulsion of a leaving group. For the hydrolysis of an amide, the leaving group is an amine or ammonia (B1221849). chemistrysteps.com However, the amide ion (NH₂⁻) is a very poor leaving group, which contributes to the low reactivity of amides. chemistrysteps.com

Table 1: General Steps in the Hydrolysis of this compound

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | A water molecule (acid-catalyzed) or hydroxide ion (base-catalyzed) attacks the carbonyl carbon. |

| 2. Tetrahedral Intermediate Formation | A transient species with a tetrahedral carbon and a negatively charged oxygen is formed. |

| 3. Proton Transfer (in some cases) | Protons are shuttled between atoms to facilitate the formation of a better leaving group. |

| 4. Collapse of Intermediate | The tetrahedral intermediate collapses, reforming the carbonyl double bond. |

| 5. Expulsion of Leaving Group | The C-N bond is cleaved, releasing ammonia or an amine. |

Proton Transfer Dynamics

Proton transfer steps are critical in both acid- and base-catalyzed hydrolysis of this compound.

Under acidic conditions, the carbonyl oxygen is initially protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. youtube.com After the formation of the tetrahedral intermediate, a proton is transferred from the attacking water molecule to the nitrogen atom. This converts the amino group into a much better leaving group (ammonia, NH₃). chemistrysteps.com

Cyclization Reactions of this compound Derivatives

The bifunctional nature of this compound, possessing both a hydroxyl and an amide group, suggests the potential for intramolecular cyclization in its derivatives to form heterocyclic structures.

Intramolecular Rearrangements Leading to Cyclic Amides

While direct cyclization of this compound is not straightforward, derivatives of this compound could potentially undergo intramolecular reactions. For instance, if the amide nitrogen were part of a longer chain with a suitable leaving group, or if the hydroxyl group were converted into a better leaving group, cyclization could be induced.

A related and well-established reaction is the formation of oxazolidinones from β-amino alcohols. researchgate.netorganic-chemistry.orgmdpi.com Although this compound is not a β-amino alcohol, this reaction illustrates the principle of intramolecular cyclization involving hydroxyl and amino functionalities. The synthesis of oxazolines from N-(2-hydroxyethyl)amides via dehydrative cyclization is another relevant example of forming a cyclic structure from a hydroxy amide derivative. nih.gov It is conceivable that a derivative of this compound could be designed to undergo a similar intramolecular nucleophilic attack to form a cyclic amide (lactam). For example, a derivative where the amide nitrogen is functionalized with a group containing a leaving group could potentially cyclize. The ring-opening of oxazolidinones with Grignard reagents can also produce tertiary carboxylic amides, demonstrating the reversible nature of these cyclic structures under certain conditions. researchgate.net

Base-Catalyzed Cyclopropanation Events

There is currently no readily available scientific literature describing base-catalyzed cyclopropanation events specifically involving this compound or its simple derivatives. This type of reaction is not a typical transformation for α-hydroxy amides.

Oxidation and Reduction Chemistry Relevant to Hydroxyamide Functionality

The hydroxyamide functionality of this compound allows for both oxidation of the tertiary alcohol and reduction of the amide.

The oxidation of α-hydroxy amides can lead to the formation of α-keto amides. researchgate.net This transformation typically involves the conversion of the C-OH bond to a C=O bond. Various oxidizing agents can be employed for this purpose.

Conversely, the amide group can be reduced. Amide reduction is a powerful tool in organic synthesis for the formation of amines. ucalgary.ca A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is required to reduce the relatively unreactive amide functional group. ucalgary.camasterorganicchemistry.comyoutube.com Unlike the reduction of other carbonyl compounds like ketones or esters which yield alcohols, the reduction of an amide results in the corresponding amine. ucalgary.ca In this process, the carbonyl oxygen is completely removed and replaced by two hydrogen atoms. ucalgary.ca

The mechanism of amide reduction with LiAlH₄ involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca This is followed by the elimination of an oxygen-metal complex to form an iminium ion, which is then further reduced by another hydride equivalent to the final amine product. ucalgary.ca

Table 2: Potential Oxidation and Reduction Products of this compound

| Reaction Type | Reagent Example | Product |

|---|---|---|

| Oxidation | Mild Oxidizing Agent | 2-Keto-2-methylbutanamide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-Amino-2-methylbutan-1-ol |

It is also noteworthy that the direct amination of α-hydroxy amides has been achieved using titanium tetrachloride, which represents another potential transformation of the hydroxyl group. nih.gov

Other Functional Group Interconversions

The chemical reactivity of this compound is characterized by the presence of two primary functional groups: a tertiary hydroxyl group and a primary amide. These groups can undergo a variety of chemical transformations, allowing for the conversion of this compound into a range of other molecules. These interconversions are fundamental in synthetic organic chemistry, enabling the strategic modification of the compound's structure to achieve desired chemical properties and functionalities. Key transformations include the hydrolysis of the amide to a carboxylic acid, reduction of the amide to an amine, and dehydration of the tertiary alcohol.

Hydrolysis to 2-Hydroxy-2-methylbutanoic acid

The amide functional group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-hydroxy-2-methylbutanoic acid. This reaction can be effectively carried out under both acidic and basic conditions.

Under acidic conditions, the reaction is typically performed by heating the amide in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The mechanism involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of an ammonium (B1175870) ion yield the carboxylic acid.

In basic hydrolysis, the amide is treated with a strong base, like sodium hydroxide, at elevated temperatures. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the deprotonation of the hydroxyl group and the elimination of an amide anion, which is then protonated by the solvent to form ammonia. The resulting carboxylate salt is then protonated in a final acidic workup step to yield the carboxylic acid. A similar hydrolysis process has been described for the continuous production of 2-hydroxy-4-methylthiobutanoic acid from its corresponding amide.

Table 1: Reaction Conditions for the Hydrolysis of this compound

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., H₂SO₄, HCl), Water | Heat | 2-Hydroxy-2-methylbutanoic acid |

| Base-Catalyzed Hydrolysis | Strong base (e.g., NaOH), Water | Heat, followed by acid workup | 2-Hydroxy-2-methylbutanoic acid |

Reduction to 2-Amino-2-methylbutan-1-ol

The amide group of this compound can be reduced to a primary amine, yielding 2-amino-2-methylbutan-1-ol. This transformation requires the use of a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

The mechanism of amide reduction with LiAlH₄ involves the initial formation of a complex between the lithium aluminum hydride and the amide. A hydride ion is then transferred to the carbonyl carbon, forming a tetrahedral intermediate. The oxygen atom is subsequently eliminated as an aluminate salt, leading to the formation of an iminium ion intermediate. A second hydride transfer to the iminium ion then produces the final amine product.

Table 2: Reagents and Products for the Reduction of this compound

| Reactant | Reducing Agent | Solvent | Product |

|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF) | 2-Amino-2-methylbutan-1-ol |

Dehydration Reactions

The tertiary hydroxyl group in this compound can undergo dehydration, which is an elimination reaction that results in the formation of an alkene. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or phosphoric acid, and often requires heat.

The mechanism for the acid-catalyzed dehydration of a tertiary alcohol proceeds through an E1 pathway. The first step involves the protonation of the hydroxyl group by the acid catalyst to form a good leaving group, water. The departure of the water molecule results in the formation of a stable tertiary carbocation. In the final step, a weak base, such as a water molecule or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a carbon-carbon double bond.

In the case of this compound, the abstraction of a proton can occur from either the adjacent methylene (B1212753) group of the ethyl substituent or the methyl group. This can lead to a mixture of isomeric alkene products: 2-methyl-1-butenamide and 2-methyl-2-butenamide. The relative proportions of these products are governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. Thus, 2-methyl-2-butenamide is expected to be the predominant isomer. A similar dehydration of the structurally related tertiary alcohol, 2-methyl-2-butanol, also yields a mixture of alkene isomers.

Table 3: Potential Products of the Dehydration of this compound

| Reactant | Catalyst | Conditions | Potential Products | Predicted Major Product |

|---|---|---|---|---|

| This compound | Strong Acid (e.g., H₂SO₄) | Heat | 2-Methyl-1-butenamide, 2-Methyl-2-butenamide | 2-Methyl-2-butenamide |

Stereochemical Aspects and Chiral Control in 2 Hydroxy 2 Methylbutanamide Research

Diastereoselective and Enantioselective Methodologies

The synthesis of a single enantiomer of 2-Hydroxy-2-methylbutanamide requires the use of stereoselective methods. These are broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective synthesis aims to selectively produce one diastereomer of a product. While this compound does not have diastereomers, this principle is often applied in its synthesis by using a chiral auxiliary. A chiral auxiliary is a chiral compound that is temporarily incorporated into the substrate to guide the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For example, in the synthesis of related chiral amides, chiral amino alcohols derived from amino acids can serve as auxiliaries. yok.gov.tr

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This can be achieved through several strategies:

Chiral catalysts: Asymmetric catalysis utilizes a small amount of a chiral catalyst to induce enantioselectivity. For the synthesis of related hydroxyamides, N-heterocyclic carbenes (NHCs) have been used as organocatalysts in the enantioselective synthesis of β-hydroxyamides. beilstein-journals.org

Chiral reagents: Stoichiometric amounts of a chiral reagent can be used to control the stereochemistry. For example, the reduction of a ketone precursor to form the hydroxyl group can be achieved with a chiral reducing agent.

Kinetic resolution: This process involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. Enzymes are often used for the kinetic resolution of racemic hydroxyamides due to their high enantioselectivity. mdpi.com

The following table illustrates typical results from enantioselective syntheses of related hydroxyamides, which could be hypothetically applied to this compound.

| Entry | Method | Chiral Source | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference (for analogous systems) |

| 1 | NHC-catalyzed Aldol Reaction | Chiral NHC Precatalyst | 75:25 dr | beilstein-journals.org |

| 2 | Kinetic Resolution | Chiral Acyl-Transfer Catalyst | 95.2% ee | mdpi.com |

| 3 | Diastereoselective Reduction | L-selectride | >99:1 dr | clockss.org |

Influence of Chirality on Reaction Pathways and Molecular Recognition

The chirality of this compound and its precursors significantly influences its chemical reactivity and ability to interact with other chiral molecules.

Influence on Reaction Pathways: The stereochemistry at the C2 position can direct the approach of reagents in subsequent reactions, a concept known as substrate control. For example, if the hydroxyl group were to be used to direct a subsequent functionalization on the ethyl group, its stereochemical orientation would dictate the facial selectivity of the incoming reagent. In related systems, the stereochemistry of a chiral center has been shown to completely control the outcome of competing rearrangement reactions. acs.org

Molecular Recognition: Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. The chirality of this compound is a key determinant in its ability to be recognized by other chiral molecules, such as enzymes or chiral receptors. This is the basis for the kinetic resolution of racemic hydroxyamides, where an enzyme selectively recognizes and acylates one enantiomer. mdpi.com

In the context of crystal engineering, the chirality of amide molecules dictates how they pack in a crystal lattice. Chiral host molecules can form inclusion complexes with guest molecules, and this recognition is often highly enantioselective. For instance, chiral N,N'-ditrityl amino amide hosts have been shown to preferentially include one enantiomer of a racemic amide guest. researchgate.net This principle of chiral recognition is fundamental to enantiomeric separation by crystallization and to the specific binding of molecules in biological systems. The precise geometry of hydrogen bonds and van der Waals interactions, governed by the stereochemistry of the interacting partners, is crucial for stable complex formation. researchgate.netrsc.org

Theoretical and Computational Investigations of 2 Hydroxy 2 Methylbutanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods can predict geometries, energies, and various spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is often employed to calculate optimized geometries, vibrational frequencies, and reaction energetics.

Despite the prevalence of DFT in chemical research, no specific studies applying this method to 2-Hydroxy-2-methylbutanamide have been identified. Consequently, there are no published data tables of DFT-calculated properties such as optimized bond lengths, bond angles, dihedral angles, or vibrational frequencies for this compound. A study on related 2-hydroxyamides did employ DFT calculations to investigate kinetic resolutions, but did not report data for this compound itself. mdpi.com

Ab-initio Studies

Ab-initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide another avenue for the detailed study of molecular systems.

A comprehensive literature search did not yield any specific ab-initio studies performed on this compound. As a result, there are no available research findings or data tables concerning its properties derived from these methods.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the conformational behavior and time-dependent interactions of molecules. These simulations can provide insights into how a molecule behaves in different environments, such as in solution.

There are no specific molecular modeling or molecular dynamics simulation studies focused on this compound in the current scientific literature. Therefore, no data on its conformational landscape, solvation properties, or dynamic behavior from such simulations can be presented. While a computational study on a related compound, 2-amino-N-hydroxy-3-methylbutanamide hydrochloride, suggested a conformation that maximizes intramolecular hydrogen bonding, no dynamic simulation data was provided. vulcanchem.com

Reaction Pathway Analysis and Transition State Characterization

This area of computational chemistry focuses on elucidating the mechanisms of chemical reactions by calculating the potential energy surface, identifying transition states, and determining activation energies.

No dedicated theoretical studies on the reaction pathways involving this compound, such as its synthesis or decomposition, have been found. Research on the reaction mechanisms of broader classes of compounds, like aliphatic carboxamides, has utilized DFT for this purpose, but without specific application to this compound. pku.edu.cn Thus, there is no information available on the transition state structures or reaction energetics for this compound.

Intermolecular Interactions and Crystal Packing Theory (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into crystal packing.

A search for crystallographic data and subsequent Hirshfeld surface analysis for this compound did not yield any results. While this technique has been applied to other, different hydroxyamides and organic molecules to understand their crystal packing, no such analysis has been published for the title compound. enamine.net Therefore, there are no data tables detailing the percentage contributions of different intermolecular contacts (e.g., H···H, O···H, C···H) to the Hirshfeld surface of this compound.

Theoretical Evaluation of Molecular Forms and Reactivity

Theoretical methods can be used to evaluate different molecular forms, such as tautomers or conformers, and to predict chemical reactivity through the calculation of various molecular descriptors (e.g., frontier molecular orbitals, electrostatic potential). A theoretical study on glycoside amides mentioned (S)-2-hydroxy-2-methylbutanamide as a potential active form in an anticancer context, but did not provide detailed computational analysis of its molecular forms or reactivity. nih.gov

Currently, there is a lack of published research that theoretically evaluates the different molecular forms or detailed reactivity descriptors of this compound.

Advanced Analytical Methodologies in 2 Hydroxy 2 Methylbutanamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Hydroxy-2-methylbutanamide derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the study of N-(2-Cyanophenyl)-2-hydroxy-2-methylbutanamide, a derivative of the target compound, detailed NMR data has been reported. thieme-connect.com The ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals that can be assigned to the protons of the this compound core. The methyl group (CH₃) attached to the chiral center (C2) appears as a singlet at 1.54 ppm. The ethyl group protons present as a triplet at 0.98 ppm (for the terminal CH₃) and a multiplet between 1.73-2.02 ppm (for the CH₂ group). thieme-connect.com

The ¹³C NMR spectrum provides further structural confirmation. thieme-connect.com The carbonyl carbon (C=O) of the amide group resonates at approximately 174.3 ppm. The quaternary carbon (C2), bonded to the hydroxyl and methyl groups, is observed around 102.3 ppm. The carbons of the ethyl group and the C2-methyl group have distinct shifts, appearing at 33.3 ppm (CH₂), 7.8 ppm (CH₃ of ethyl), and 26.3 ppm (CH₃ at C2), respectively. thieme-connect.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for the this compound Moiety in N-(2-Cyanophenyl)-2-hydroxy-2-methylbutanamide thieme-connect.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | 174.31 |

| C(OH)(CH₃) | - | 102.28 |

| CH ₃-C(OH) | 1.54 (s) | 26.34 |

| C H₂CH₃ | 1.73-2.02 (m) | 33.34 |

| CH₂C H₃ | 0.98 (t) | 7.82 |

| Data recorded in CDCl₃. s = singlet, t = triplet, m = multiplet. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is employed to identify the functional groups within the this compound molecule. These methods work on the principle that molecular bonds vibrate at specific frequencies when they absorb energy.

The IR spectrum of a this compound derivative would be expected to show several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the amide. The C=O stretching of the amide group (Amide I band) typically appears as a strong absorption around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is usually observed near 1550 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=O stretch provides a distinct band. researchgate.net The C-H stretching vibrations of the methyl and ethyl groups are expected to be prominent in the 3000-2850 cm⁻¹ region of the Raman spectrum. googleapis.com Differences in the vibrational spectra between solid-state forms can also be used to identify and distinguish polymorphs. googleapis.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.

For N-(2-Cyanophenyl)-2-hydroxy-2-methylbutanamide, HRMS analysis using electrospray ionization (ESI) has been used to confirm its molecular formula. The calculated mass for the protonated molecule [M+H]⁺ (C₁₂H₁₅N₂O₂) is 219.1134, with the experimental value found to be 219.11276, confirming the compound's identity. thieme-connect.com Similarly, for N-[4-(Phenylsulfonyl)phenyl]-2-hydroxy-2-methylbutanamide, Chemical Ionization (CI) mass spectrometry showed a prominent [M+1]⁺ peak at m/z 348. nih.gov The fragmentation pattern typically involves the loss of small molecules like water (from the hydroxyl group) or cleavage adjacent to the carbonyl group, providing further structural clues.

Chromatographic Techniques for Purity Assessment and Chiral Separation

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and separating its enantiomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the purity analysis of non-volatile compounds like this compound derivatives. In one study, the purity of various synthesized propanamides was determined using a reverse-phase HPLC system. google.com The typical conditions involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection at a specific wavelength (e.g., 245 or 340 nm). google.com

For chiral separations, specialized chiral stationary phases are necessary. Chiral HPLC can resolve the (R)- and (S)-enantiomers of this compound derivatives, which is critical as the biological activity of chiral molecules often resides in only one enantiomer. For instance, chiral HPLC was used to analyze the enantiomeric purity of Trolox derivatives, which share structural similarities.

Table 2: Example HPLC Conditions for Purity Analysis of this compound Derivatives google.com

| Parameter | Condition |

| System | Agilent 1100 HPLC |

| Column | Luna 5 µm C18 (250 x 4.60 mm) |

| Mobile Phase | 45% Acetonitrile in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 or 340 nm |

| Temperature | Ambient |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. While direct analysis of this compound by GC-MS may require derivatization to increase its volatility (e.g., by silylating the hydroxyl and amide protons), it can be a powerful tool for identifying impurities and byproducts in the synthesis process.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom in the crystal lattice.

This technique has been successfully applied to derivatives of this compound to confirm their stereochemistry. For example, the absolute configuration of the S-enantiomer of N-[4-(Phenylsulfonyl)phenyl]-2-hydroxy-2-methylbutanamide was unequivocally determined using X-ray crystallography. nih.gov This analysis provides exact bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation in the solid state. Such data is invaluable for understanding structure-activity relationships and for computational modeling studies.

Research Applications of 2 Hydroxy 2 Methylbutanamide and Its Derivatives

As Chiral Building Blocks in Complex Organic Synthesis

Optically active 2-hydroxyamide derivatives are highly valued as chiral building blocks for the synthesis of biologically active compounds, asymmetric catalysts, and chiral auxiliaries. mdpi.com Their stereochemistry makes them ideal starting points for creating complex molecules with specific three-dimensional arrangements, a critical factor for biological function. mdpi.comcymitquimica.com The development of efficient methods for their synthesis, such as the kinetic resolution of racemic 2-hydroxyamides via asymmetric acylation, underscores their importance in synthetic chemistry. mdpi.com

The utility of these building blocks is demonstrated in their transformation into other valuable chiral molecules. For instance, the reduction of a chiral 2-hydroxy-N,N-dimethylamide can yield a chiral amino alcohol without loss of stereochemical integrity. mdpi.com This highlights their role as versatile intermediates that transfer chirality to subsequent products. chemrxiv.org Methodologies for the enantioselective synthesis of α-amino acid derivatives often rely on chiral reagents to ensure predictable stereochemistry, a principle that applies to the use of chiral hydroxyamides. chemrxiv.orgorganic-chemistry.org The ability to construct tetrasubstituted carbon centers, which are common in medicinal chemistry, can be achieved through the asymmetric synthesis of α-aminophosphonic acid derivatives, a related class of compounds. mdpi.com

Table 1: Examples of Transformations Using Chiral Hydroxyamide Building Blocks

| Transformation Type | Description | Significance | Source |

|---|---|---|---|

| Asymmetric Acylation | Kinetic resolution of racemic 2-hydroxyamides to produce optically active forms. | Provides access to enantiomerically pure starting materials. | mdpi.com |

| Reduction | Reduction of the amide group in chiral 2-hydroxy-N,N-dimethylamides to form amino alcohols. | Creates new chiral building blocks while preserving the original stereocenter. | mdpi.com |

| mdpi.com-Sigmatropic Rearrangement | An acid-catalyzed rearrangement of chiral sulfinamide reagents with alkynes to yield α-amino acid derivatives. | Offers a predictable and highly enantioselective method for C-N bond formation. | chemrxiv.orgorganic-chemistry.org |

| Asymmetric Allylation | Palladium-catalyzed allylation of β-keto-α-aminophosphonates to create optically active α-amino phosphonates with a new tetrasubstituted carbon center. | Enables the construction of complex and sterically hindered chiral centers. | mdpi.com |

Role as Synthetic Intermediates in Natural Product Chemistry

The structural features of 2-hydroxy-2-methylbutanamide derivatives make them effective synthetic intermediates in the total synthesis of natural products and their analogs. rsc.orgresearchgate.net The total synthesis of complex natural products like phenazine (B1670421) 5,10-dioxides, such as iodinin (B1496461) and myxin, relies on the strategic assembly of smaller, functionalized intermediates. nih.gov While not a direct example, the synthesis of these molecules illustrates the principle of using building blocks to construct a larger, biologically active scaffold.

In the synthesis of palmarumycin CP1 analogs, a derivative, (8-{(1S,5R)-1,7-dioxaspiro[5.5]undecan-2-yl}propyl)-2-methylbutanamide, was utilized in a peptide coupling reaction, demonstrating the role of butanamide derivatives in assembling complex structures. pitt.edu Similarly, the synthesis of a key fragment of Ajudazol A involved a peptide coupling between a carboxylic acid and an amine to afford a key amide, which was then elaborated to form the final structure. gla.ac.uk These examples show how amide-containing fragments serve as crucial linchpins in convergent synthetic strategies, where different parts of a complex molecule are synthesized separately before being joined together. pitt.edugla.ac.uk

Computational Approaches in Drug Discovery and Lead Compound Identification

In silico methods are integral to modern drug discovery, enabling the rapid and cost-effective identification and optimization of potential drug candidates before they are synthesized. wjpmr.comresearchgate.net These computational techniques are widely applied to design ligands, predict their binding to biological targets, and assess their potential activity and mechanisms. wjpmr.complos.org

Computational screening of compound libraries is a powerful tool for identifying molecules that are likely to bind to a specific biological target, such as a protein or enzyme. wjpmr.com In one study, a library of 106 hydroxyethylamine (HEA) based analogs was screened in silico to find potent inhibitors of microtubule assembly, a key target for anticancer drugs. researchgate.net Among the identified hits was BKS3046A ((S)-2-amino-N-((2R,3S)-4-(4-(4-bromobenzyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-yl)-3-methylbutanamide), which contains a 3-methylbutanamide moiety. researchgate.net This compound was predicted to bind at the colchicine (B1669291) binding site of tubulin, suggesting its potential as a microtubule-targeting agent. researchgate.net

Molecular docking is a primary method used to predict the binding pose and affinity of a ligand to its receptor. ajchem-a.comuin-malang.ac.id For example, docking studies were used to design thieno[2,3-d]pyrimidine (B153573) derivatives as new EGFR inhibitors, successfully predicting their binding modes within the receptor's active site. nih.gov Similarly, tacrine (B349632) derivatives were designed in silico as potential inhibitors of acetylcholinesterase (AChE) for Alzheimer's disease, with docking simulations used to calculate binding scores and guide the design of new, more potent compounds. ajchem-a.com These studies exemplify how computational design can rationally guide the development of new therapeutic leads. plos.orgajchem-a.comnih.gov

Table 2: Examples of In Silico Designed Derivatives and Their Predicted Targets

| Compound/Derivative Class | Predicted Biological Target | Computational Method | Potential Therapeutic Area | Source |

|---|---|---|---|---|

| (S)-2-amino-N-((2R,3S)-4-(...)-3-methylbutanamide) (BKS3046A) | Microtubule (Tubulin) | Virtual Screening, Molecular Docking | Cancer | researchgate.net |

| Thieno[2,3-d]pyrimidine derivatives | EGFRWT and EGFRT790M | Molecular Docking | Cancer | nih.gov |

| Theobromine derivatives | EGFR | Molecular Docking | Cancer | plos.orgsemanticscholar.org |

| Tacrine derivatives | Acetylcholinesterase (AChE) | Molecular Docking | Alzheimer's Disease | ajchem-a.com |

Beyond initial docking, more advanced computational techniques like molecular dynamics (MD) simulations are used to assess the stability of predicted ligand-receptor complexes over time. plos.orgnih.gov MD simulations provide insights into the dynamic nature of molecular interactions, helping to validate the binding poses suggested by docking. nih.gov

For the microtubule inhibitor BKS3046A, MD simulations were run for 100 nanoseconds to confirm that the inhibitor remained stable within the binding pocket of the α-β tubulin complex. researchgate.net In the study of thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors, 100 ns MD simulations also confirmed the precise and stable binding of the lead compound in the EGFR active site. nih.gov These simulations can reveal key interactions, such as hydrogen bonds, and how they evolve, offering a deeper understanding of the molecular mechanism of inhibition. nih.govnih.gov Such theoretical assessments are crucial for refining lead compounds and improving their efficacy and selectivity before committing to costly experimental validation. plos.orgaston.ac.uk

Development of Specialty Chemicals for Research and Industrial Processes

Derivatives of this compound serve as intermediates in the production of various specialty chemicals. For example, its related acid, 2-Hydroxy-2-methylbutyric acid, is used as a starting material to synthesize a Cr(V) reagent, sodium bis(2-hydroxy-2-methylbutyrato)oxochromate(V), which has applications in complex total synthesis projects. sigmaaldrich.com It can also act as a complexing agent in specialized analytical systems for lanthanide separation. sigmaaldrich.com

The broader class of hydroxy acids and their derivatives, including 2-hydroxy-2-methylpropanoic acid, finds use in various industrial applications as pH regulators, cleaning agents, resin additives, and synthetic intermediates for other chemical processes. hmdb.camgc.co.jp The nitrile derivative, 2-hydroxy-2-methylbutanenitrile (B16428), is an intermediate used to produce other organic compounds through reactions like oxidation and reduction. These applications demonstrate the versatility of the core chemical structure in creating a range of functional chemicals for both research and industry. mgc.co.jp

Emerging Research Trends and Future Directions for 2 Hydroxy 2 Methylbutanamide

Exploration of Novel Catalytic Systems for Stereoselective Synthesis

The development of chiral molecules is a cornerstone of modern pharmaceuticals and materials science. The stereoselective synthesis of compounds like 2-Hydroxy-2-methylbutanamide, which possesses a chiral center, is a significant area of research.

Recent advancements have focused on biocatalytic and chemocatalytic methods to achieve high enantiomeric purity. One notable strategy involves the use of hydroxynitrile lyases (HNLs) for the synthesis of cyanohydrin precursors to chiral hydroxy acids. For instance, the HNL from Hevea brasiliensis has been successfully used in the enzymatic cyanohydrin reaction of masked 2-butanone (B6335102) equivalents, leading to the synthesis of (S)-2-hydroxy-2-methylbutyric acid with high enantiomeric excess. nih.gov Interestingly, even an (R)-selective HNL from Prunus amygdalus was found to produce the (S)-cyanohydrin, a phenomenon that was further investigated using molecular modeling. nih.gov

Beyond biocatalysis, engineered enzymes are also showing promise. Dehaloperoxidase from Amphitrite ornata has been repurposed to catalyze asymmetric cyclopropanation reactions, demonstrating the potential for creating novel biocatalysts for challenging transformations. rochester.edu These engineered enzymes offer advantages in terms of chemo- and stereoselectivity, catalytic efficiency, and step economy. rochester.edu The exploration of novel chiral bases and their application in stereoselective synthesis represents another frontier. purdue.edu The design of these bases often involves creating a basic functional group near a stereocenter with a bulky substituent to control the direction of proton removal. purdue.edu

| Catalyst Type | Example | Application | Key Finding |

| Biocatalyst | Hydroxynitrile Lyase (HNL) from Hevea brasiliensis | Stereoselective synthesis of (S)-2-hydroxy-2-methylbutyric acid precursor | High enantiomeric excess (99% ee) achieved. nih.gov |

| Biocatalyst | Hydroxynitrile Lyase (HNL) from Prunus amygdalus | Stereoselective synthesis of (S)-2-hydroxy-2-methylbutyric acid precursor | Unexpectedly produced the (S)-enantiomer. nih.gov |

| Engineered Enzyme | Dehaloperoxidase from Amphitrite ornata | Asymmetric cyclopropanation | Efficient conversion with high diastereomeric and enantiomeric ratios. rochester.edu |

| Chiral Base | Custom-designed chiral amines | Stereoselective proton removal | Aims to overcome the limitations of traditional bases like lithium diisopropylamide. purdue.edu |

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental work.

In the context of this compound and related molecules, computational methods are being employed to understand reaction mechanisms and predict the stereochemical outcome of catalytic reactions. nih.gov For example, molecular modeling has been used to analyze why both (R)- and (S)-selective hydroxynitrile lyases can yield the same enantiomer in certain reactions. nih.gov

Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction plays a critical role in the early stages of drug discovery. acs.org By using computational tools to assess the drug-like characteristics of a compound, researchers can prioritize the synthesis of the most promising candidates, which aligns with the principles of green chemistry by saving resources and time. acs.org These predictive models are continually evolving, incorporating machine learning algorithms and advanced data visualization techniques. acs.org

Sustainable and Green Chemical Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. The goal is to develop processes that are more environmentally benign and resource-efficient. acs.orguni-giessen.de

A key tenet of green chemistry is the use of catalytic reagents over stoichiometric ones, as this minimizes waste. acs.org The concept of "atom economy," which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a central metric. acs.org Synthetic methods are being designed to maximize atom economy and reduce the generation of harmful byproducts. researchgate.net

Energy efficiency is another critical aspect, with a push towards conducting reactions at ambient temperature and pressure to minimize environmental and economic impacts. acs.org The use of alternative energy sources like microwave irradiation is also being explored to shorten reaction times and increase yields. wiley-vch.deresearchgate.net Furthermore, the selection of feedstocks is moving towards renewable resources to reduce reliance on petroleum-based starting materials. wiley-vch.de The use of enzymes is a prime example of a green chemistry approach, as their high specificity often eliminates the need for protecting groups, thus simplifying synthetic processes. acs.org

Development of Innovative Analytical Protocols

The accurate characterization and quantification of this compound and its derivatives are crucial for research and potential applications. This has led to the development of advanced and innovative analytical protocols.

High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS/MS) is a powerful technique for the analysis of complex mixtures. mdpi.com For instance, UHPLC-HRMS/MS has been used for metabolomics analysis, allowing for the separation and identification of a wide range of metabolites. mdpi.com The use of advanced software for data analysis, such as MS-DIAL for feature clustering and MS-FINDER for annotation, further enhances the capabilities of these analytical platforms. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is another key analytical tool, particularly for the analysis of volatile compounds. pnfs.or.kr Specific methods, such as headspace GC-MS, are employed for the quantification of specific aroma compounds. pnfs.or.kr The development of these methods often involves careful optimization of parameters like column temperature, gas flow rate, and mass spectrometer settings to achieve the desired sensitivity and resolution. pnfs.or.kr

Expanding the Scope of Derived Reactivity and Functionality

Research into this compound is not limited to its synthesis and analysis; there is also a growing interest in exploring the reactivity of this molecule and its derivatives to create novel compounds with unique functionalities.

Derivatives of this compound are being investigated for a variety of applications. For example, new acrylamide (B121943) derivatives have been synthesized and characterized for their potential antibacterial activity. researchgate.netuobaghdad.edu.iq The synthesis of these derivatives often involves reactions such as the formation of Schiff bases and subsequent cyclization to create more complex structures like oxazepines. researchgate.netuobaghdad.edu.iq

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the hydroxyl and methyl groups’ positions. Compare chemical shifts with PubChem data for analogous hydroxy acids (e.g., (S)-2-Hydroxy-3-methylbutanoic acid) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) validates molecular weight (e.g., 117.15 g/mol for related compounds) .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm) and hydroxyl (-OH, ~3300 cm) functional groups .

What physicochemical properties of this compound are critical for experimental design?

Basic Research Question

Key properties include:

- Solubility : Test in water, DMSO, or ethanol using shake-flask methods, as hydrophilicity affects bioavailability .

- pKa : Determine via potentiometric titration; the hydroxyl group may exhibit acidic behavior (~pH 3–5) .

- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures for storage .

What analytical techniques are suitable for quantifying this compound in complex matrices?

Basic Research Question

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210–220 nm for amide bonds .

- Gas Chromatography (GC) : Derivatize with BSTFA to improve volatility for trace analysis .

- Capillary Electrophoresis (CE) : Optimize buffer pH to separate charged isoforms .

How can metabolic stability and pathways of this compound be studied in biological systems?

Advanced Research Question

- In vitro models : Incubate with liver microsomes or hepatocytes to identify phase I/II metabolites (e.g., glucuronidation) .

- Isotopic labeling : Use C-labeled analogs to trace metabolic intermediates via LC-MS/MS .

- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

How should researchers address contradictory data in toxicity or bioactivity studies of this compound?

Advanced Research Question

- Purity verification : Confirm compound integrity via HPLC and NMR to rule out impurities as confounding factors .

- Dose-response validation : Replicate assays across multiple cell lines (e.g., CHO, HEK293) to assess consistency .

- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

What strategies are effective for designing in vitro assays to evaluate this compound’s pharmacological activity?

Advanced Research Question

- Target-based assays : Use fluorescence polarization or surface plasmon resonance (SPR) to study binding to enzymes (e.g., kinases) .

- Cell viability assays : Employ MTT or resazurin in cancer cell lines to screen for antiproliferative effects .

- Second-messenger systems : Monitor cAMP or calcium flux in GPCR-transfected cells .

How can computational modeling predict this compound’s reactivity and interaction with biological targets?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Use AutoDock or Schrödinger to simulate binding to protein active sites (e.g., enzymes in PubChem) .

- QSAR models : Train regression models on analogous compounds to estimate toxicity or logP .

What experimental approaches elucidate the role of this compound in enzyme-catalyzed reactions?

Advanced Research Question

- Kinetic studies : Measure and using Michaelis-Menten plots under varying substrate concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with purified enzymes .

- Site-directed mutagenesis : Modify active-site residues to identify critical interaction points .

How can impurity profiling and stability studies be conducted for this compound?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.